molecular formula C8H16O2 B6251252 2-hydroxy-5-methylheptan-4-one CAS No. 60824-08-0

2-hydroxy-5-methylheptan-4-one

Cat. No.: B6251252
CAS No.: 60824-08-0
M. Wt: 144.21 g/mol
InChI Key: UKFUYCIQFSPIHX-UHFFFAOYSA-N
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Description

2-hydroxy-5-methylheptan-4-one is a chemical compound that has garnered attention in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in both research and industrial applications. This compound is also referred to as castoreum, a natural flavoring agent extracted from the castor sacs of beavers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-methylheptan-4-one can be achieved through several methods. One common approach involves the hydroxylation of 5-methylheptan-4-one. This reaction typically requires a catalyst and specific reaction conditions to ensure the hydroxyl group is correctly positioned on the molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods can vary, but they generally involve similar principles to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-methylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce different alcohols .

Scientific Research Applications

2-hydroxy-5-methylheptan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of flavors and fragrances, as well as in other industrial applications.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methylheptan-4-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-methylheptan-4-one: This compound is similar in structure but has a different position for the hydroxyl group.

    4-hydroxy-6-methylheptan-2-one: Another similar compound with variations in the position of functional groups.

Uniqueness

2-hydroxy-5-methylheptan-4-one is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as flavoring agents and potential therapeutic compounds.

Properties

CAS No.

60824-08-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-hydroxy-5-methylheptan-4-one

InChI

InChI=1S/C8H16O2/c1-4-6(2)8(10)5-7(3)9/h6-7,9H,4-5H2,1-3H3

InChI Key

UKFUYCIQFSPIHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)CC(C)O

Purity

95

Origin of Product

United States

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